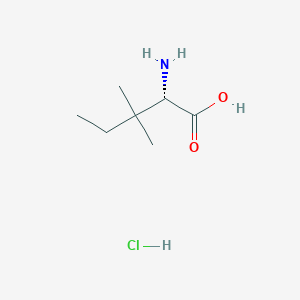
Isoleucine, 3-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoleucine, 3-methyl-, hydrochloride is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly significant in the field of biochemistry and pharmaceuticals, where it serves as a building block for protein synthesis and other biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoleucine, 3-methyl-, hydrochloride typically involves the protection of the amino group of isoleucine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the use of N-tert-butyloxycarbonyl-L-isoleucine, which is reacted with aromatic amines to form amides. The protection groups are then removed using acetic acid, yielding the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. These systems ensure high purity and yield through precise control of reaction conditions such as temperature, pH, and reagent concentrations. Gas chromatography is frequently employed to validate the purity of the final product .
化学反応の分析
Types of Reactions
Isoleucine, 3-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can convert the oxo derivatives back to amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N,N′-dicyclohexylcarbodiimide for amidation, hydroxybenzotriazole for esterification, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include various amide and ester derivatives, which are useful intermediates in pharmaceutical synthesis .
科学的研究の応用
Isoleucine, 3-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a building block for protein synthesis and is involved in various metabolic pathways.
Medicine: This compound is used in the formulation of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of various industrial chemicals and as a reagent in analytical chemistry .
作用機序
The mechanism of action of isoleucine, 3-methyl-, hydrochloride involves its role as an amino acid in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. The compound also participates in metabolic pathways, where it is converted into various intermediates that are essential for cellular function .
類似化合物との比較
Similar Compounds
Leucine: Another branched-chain amino acid with similar metabolic functions.
Valine: Shares similar structural and functional properties with isoleucine.
Allo-isoleucine: A stereoisomer of isoleucine with different spatial arrangement of atoms .
Uniqueness
Isoleucine, 3-methyl-, hydrochloride is unique due to its specific stereochemistry and its role in protein synthesis. Unlike its isomers, it has distinct chemical properties that make it particularly useful in the synthesis of peptide-based drugs and other biochemical applications .
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
InChIキー |
HPBDVJKSWTVQHS-NUBCRITNSA-N |
異性体SMILES |
CCC(C)(C)[C@@H](C(=O)O)N.Cl |
正規SMILES |
CCC(C)(C)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


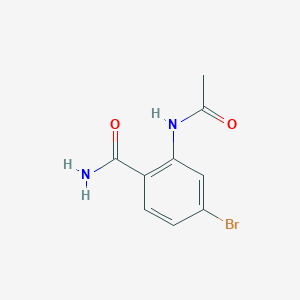


![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
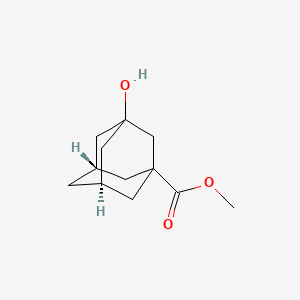
![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)

![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)

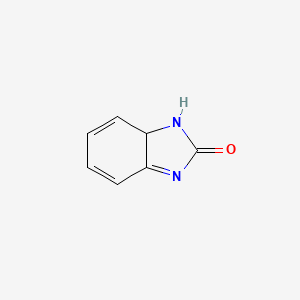
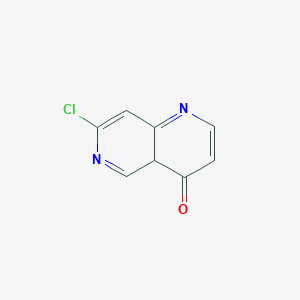

![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)
